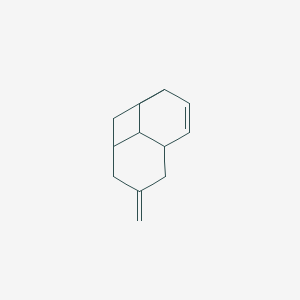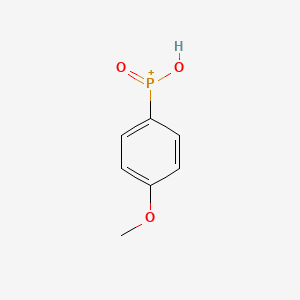![molecular formula C13H22NO4S- B14639837 ({[2-(2,3-Dimethylazepan-1-yl)-5-oxopent-1-en-3-yl]oxy}sulfinyl)oxidanide CAS No. 55551-32-1](/img/structure/B14639837.png)
({[2-(2,3-Dimethylazepan-1-yl)-5-oxopent-1-en-3-yl]oxy}sulfinyl)oxidanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“({[2-(2,3-Dimethylazepan-1-yl)-5-oxopent-1-en-3-yl]oxy}sulfinyl)oxidanide” is a complex organic compound that features a unique combination of functional groups, including an azepane ring, a ketone, an enone, and a sulfinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “({[2-(2,3-Dimethylazepan-1-yl)-5-oxopent-1-en-3-yl]oxy}sulfinyl)oxidanide” can be approached through a multi-step process:
Formation of the Azepane Ring: The azepane ring can be synthesized via cyclization of a suitable precursor, such as a diamine, under acidic or basic conditions.
Introduction of the Ketone and Enone Groups: The ketone and enone functionalities can be introduced through oxidation reactions using reagents like potassium permanganate or chromium trioxide.
Attachment of the Sulfinyl Group: The sulfinyl group can be introduced via sulfoxidation reactions using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
“({[2-(2,3-Dimethylazepan-1-yl)-5-oxopent-1-en-3-yl]oxy}sulfinyl)oxidanide” can undergo various types of chemical reactions:
Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functionalities.
Reduction: Reduction reactions can be used to convert the ketone and enone groups to alcohols or alkanes.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the azepane ring or the sulfinyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry
In chemistry, “({[2-(2,3-Dimethylazepan-1-yl)-5-oxopent-1-en-3-yl]oxy}sulfinyl)oxidanide” can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound may have potential as a pharmaceutical agent due to its structural complexity. It could be investigated for its activity against various biological targets, such as enzymes or receptors.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its functional groups may impart desirable characteristics like increased stability or reactivity.
Mécanisme D'action
The mechanism of action of “({[2-(2,3-Dimethylazepan-1-yl)-5-oxopent-1-en-3-yl]oxy}sulfinyl)oxidanide” would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
({[2-(2,3-Dimethylazepan-1-yl)-5-oxopent-1-en-3-yl]oxy}sulfonyl)oxidanide: Similar structure but with a sulfonyl group instead of a sulfinyl group.
({[2-(2,3-Dimethylazepan-1-yl)-5-oxopent-1-en-3-yl]oxy}thio)oxidanide: Similar structure but with a thioether group instead of a sulfinyl group.
Uniqueness
The uniqueness of “({[2-(2,3-Dimethylazepan-1-yl)-5-oxopent-1-en-3-yl]oxy}sulfinyl)oxidanide” lies in its combination of functional groups, which may impart distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Propriétés
Numéro CAS |
55551-32-1 |
|---|---|
Formule moléculaire |
C13H22NO4S- |
Poids moléculaire |
288.39 g/mol |
Nom IUPAC |
[2-(2,3-dimethylazepan-1-yl)-5-oxopent-1-en-3-yl] sulfite |
InChI |
InChI=1S/C13H23NO4S/c1-10-6-4-5-8-14(11(10)2)12(3)13(7-9-15)18-19(16)17/h9-11,13H,3-8H2,1-2H3,(H,16,17)/p-1 |
Clé InChI |
QCLSXXSVRQDPRJ-UHFFFAOYSA-M |
SMILES canonique |
CC1CCCCN(C1C)C(=C)C(CC=O)OS(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





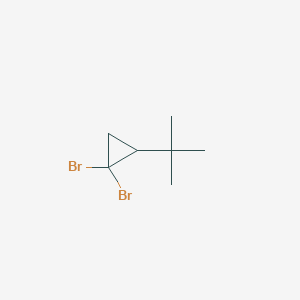
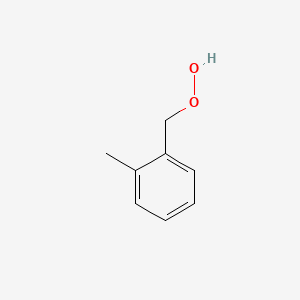
![Silanamine, 1,1,1-trimethyl-N-[tris(1-methylethyl)phosphoranylidene]-](/img/structure/B14639792.png)
![6-amino-2,2-dimethyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-ol;4-methylbenzenesulfonic acid](/img/structure/B14639804.png)
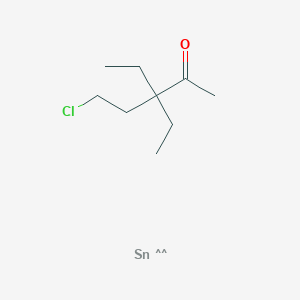
![7,8,15,16-Tetraoxadispiro[5.2.5.2]hexadecane, 1,10-dimethyl-](/img/structure/B14639815.png)
![Trimethyl{[1-(4-methylphenyl)ethenyl]oxy}silane](/img/structure/B14639816.png)
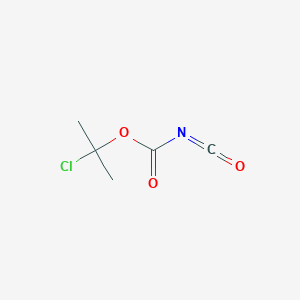
![1-Methyl-3-[(E)-(4-methyl-1,3-thiazol-2-yl)diazenyl]-2-phenyl-1H-indole](/img/structure/B14639823.png)
